[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Overview
Description
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol (CAS Number: 1126635-60-6) is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, antifungal, and antioxidant properties.
The chemical formula for this compound is C₁₀H₁₀FN₃O, with a molecular weight of 207.21 g/mol. The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₀FN₃O |
Molecular Weight | 207.21 g/mol |
IUPAC Name | [5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol |
Appearance | Powder |
Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with methyl hydrazine and subsequent treatment with formaldehyde. This method has been optimized to yield high purity and yield rates.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of triazoles showed Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are particularly noted for their antifungal properties. The compound has shown effectiveness against several fungal pathogens including Candida albicans. In vitro assays have reported IC50 values indicating strong antifungal activity comparable to established antifungal agents like fluconazole .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 0.397 μM, highlighting its potential as an antioxidant agent .
Case Studies
- Antimicrobial Efficacy : A comparative study on triazole derivatives revealed that this compound exhibited a higher binding affinity towards bacterial enzymes compared to other derivatives. This suggests a mechanism where the compound may inhibit bacterial growth by interfering with enzyme function .
- Fungal Inhibition : In a clinical setting, derivatives similar to this compound were tested against resistant strains of Candida, showing promising results in reducing fungal load in vitro and in vivo models .
- Antioxidant Studies : The antioxidant properties were assessed through various biochemical assays which confirmed the ability of the compound to reduce oxidative stress markers in cellular models .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJCOEFQLBEIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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